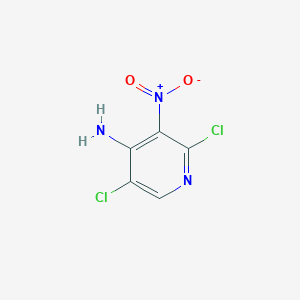

2,5-Dichloro-3-nitropyridin-4-amine

Vue d'ensemble

Description

2,5-Dichloro-3-nitropyridin-4-amine is a chemical compound with the molecular formula C5H3Cl2N3O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one nitro group attached to the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-nitropyridin-4-amine typically involves the nitration of 2,5-dichloropyridine. The process can be summarized as follows:

Nitration Reaction: 2,5-dichloropyridine is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs .

Analyse Des Réactions Chimiques

Diazotization and Deamination

The amine group at position 4 undergoes diazotization under acidic conditions, enabling substitution with chlorine. This reaction proceeds via a diazonium intermediate, which is hydrolyzed or displaced by chloride ions:

This method converts the amine to a chlorine substituent, yielding 2,5-dichloro-3-nitropyridine as the product .

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at positions 2 and 5 are activated for substitution by the electron-withdrawing nitro group. The para-chlorine (C-5) exhibits higher reactivity due to resonance activation by the nitro group (C-3), while steric hindrance at C-2 may slow substitution:

Example Reaction with Piperazine

| Reagents/Conditions | Outcome | Source |

|---|---|---|

| Acetonitrile, K₂CO₃, 80°C, 2 hrs | Substitution at C-2 with piperazine derivative (MS-ESI: m/z 430.0 [M+H]⁺) |

The nitro group directs nucleophiles to the para (C-5) or ortho (C-2) positions, with regioselectivity influenced by steric and electronic factors .

Hydrolysis of Chlorine Substituents

Chlorine atoms can be replaced by hydroxyl groups under basic or acidic conditions. For example:

-

C-2 Hydrolysis : Treatment with sodium acetate in DMF at 120–125°C converts 2,4-dichloro-3-nitropyridine to 2-chloro-3-nitropyridin-4-ol (50% yield) .

Nitro Group Reactivity

The nitro group at C-3 can participate in reduction or sulfonation reactions:

-

Reduction : Catalytic hydrogenation or use of reducing agents (e.g., Fe/HCl) could reduce the nitro group to an amine, though explicit data for this compound is unavailable.

-

Sulfonation : Nitropyridines react with SO₃ derivatives to form sulfonic acids, as seen in the synthesis of 5-nitropyridine-2-sulfonic acid from 3-nitropyridine .

Steric and Electronic Effects on Reactivity

-

Electronic Effects : The nitro group strongly withdraws electrons, activating the ring for nucleophilic substitution at C-2 and C-5. The amine group at C-4 donates electrons weakly via resonance, slightly deactivating adjacent positions .

-

Steric Hindrance : Bulky nucleophiles preferentially attack the less hindered C-5 position over C-2 .

Comparative Reactivity Table

| Position | Substituent | Reactivity Type | Preferred Reactions |

|---|---|---|---|

| C-2 | Cl | Nucleophilic substitution | Displacement by amines, alkoxides |

| C-3 | NO₂ | Electrophilic activation | Reduction, sulfonation |

| C-4 | NH₂ | Diazotization | Substitution (e.g., Cl, OH) |

| C-5 | Cl | Nucleophilic substitution | Hydrolysis, coupling reactions |

Mechanistic Insights

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

2,5-Dichloro-3-nitropyridin-4-amine has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound can exhibit significant activity against various bacterial strains, making it a candidate for developing new antibiotics .

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it can be transformed into more complex structures that are essential for the development of drugs targeting specific diseases. The ability to modify the nitropyridine structure allows for the creation of diverse pharmaceutical agents with tailored biological activities .

Chemical Synthesis

Synthesis Routes

The synthesis of this compound typically involves a series of chemical reactions starting from simpler pyridine derivatives. Common methods include:

- Nitration Reactions: The introduction of nitro groups through electrophilic nitration is a standard approach. This process can be optimized to yield high purity and yield of the desired nitropyridine derivatives .

- Substitution Reactions: Utilizing nucleophilic substitution methods allows for the introduction of various functional groups at specific positions on the pyridine ring, enhancing the compound's reactivity and utility in further chemical transformations .

Agricultural Applications

Herbicidal Properties

Research has indicated that compounds related to this compound may possess herbicidal properties. These compounds can inhibit the growth of certain weeds, providing a potential avenue for developing new herbicides that are effective yet environmentally friendly .

Mécanisme D'action

The mechanism of action of 2,5-Dichloro-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms can participate in substitution reactions, leading to the formation of derivatives with potential biological activity .

Comparaison Avec Des Composés Similaires

2,6-Dichloro-3-nitropyridin-4-amine: Similar structure but with chlorine atoms at different positions.

2,5-Dichloro-4-nitropyridin-3-amine: Isomer with the nitro group at a different position.

Uniqueness: 2,5-Dichloro-3-nitropyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its isomers .

Activité Biologique

2,5-Dichloro-3-nitropyridin-4-amine (C5H3Cl2N3O2) is a pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound features two chlorine atoms and one nitro group attached to the pyridine ring, which significantly influences its chemical reactivity and biological interactions.

The synthesis of this compound typically involves the nitration of 2,5-dichloropyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting product is purified through recrystallization or other suitable purification techniques to achieve high purity levels.

The biological activity of this compound can be attributed to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to form reactive intermediates that interact with various biological molecules, while the chlorine atoms may participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular pathways, although detailed mechanisms remain under exploration .

- Pharmaceutical Applications : It serves as an intermediate in the synthesis of pharmaceutical agents targeting specific biological pathways, particularly in oncology and infectious diseases .

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

- Antimicrobial Study : A recent study evaluated the compound's effectiveness against bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 μg/mL, highlighting its potential as an antimicrobial agent (Table 1) .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 50 μg/mL |

| Pseudomonas aeruginosa | 100 μg/mL |

- Anticancer Activity : Another study investigated the compound's effects on human cancer cell lines. The findings demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability (Figure 1) .

Cell Viability Assay

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,6-Dichloro-3-nitropyridin-4-amine | Structure | Moderate antimicrobial |

| 2,5-Dichloro-4-nitropyridin-3-amine | Structure | Low anticancer activity |

| 2-Amino-5-chloro-3-nitropyridine | Structure | High anticancer activity |

Propriétés

IUPAC Name |

2,5-dichloro-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSPBEHNIRVMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624361 | |

| Record name | 2,5-Dichloro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405230-91-3 | |

| Record name | 2,5-Dichloro-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405230-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.